molecular formula C27H26ClN3O4 B2782636 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 1018163-73-9

1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2782636
CAS No.: 1018163-73-9
M. Wt: 491.97
InChI Key: HJTUUFDUGDAEID-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (hereafter referred to as Compound A) is a pyrrolidin-2-one derivative featuring a benzimidazole core linked via a 2-hydroxy-3-(2-methoxyphenoxy)propyl chain. This analysis compares Compound A with structurally related analogs, focusing on receptor affinity, antiarrhythmic/hypotensive efficacy, and substituent-driven pharmacological variations.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O4/c1-34-24-8-4-5-9-25(24)35-17-21(32)16-31-23-7-3-2-6-22(23)29-27(31)18-14-26(33)30(15-18)20-12-10-19(28)11-13-20/h2-13,18,21,32H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTUUFDUGDAEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

Compound A is distinguished by:

  • 4-Chlorophenyl group : Enhances lipophilicity and receptor binding .
  • Benzimidazole core : Facilitates π-π stacking and hydrogen bonding with target receptors .
  • 2-Hydroxy-3-(2-methoxyphenoxy)propyl chain: The hydroxy group improves solubility and hydrogen-bonding capacity, while the methoxyphenoxy moiety modulates steric and electronic interactions .

Comparative Pharmacological Data

Compound Name/Structure Substituents/Modifications α1-AR pKi α2-AR pKi Antiarrhythmic ED50 (mg/kg) Hypotensive Effect (Duration) Reference
Compound A 4-chlorophenyl, hydroxypropyl-methoxyphenoxy linker 6.71* 7.29* 1.9* >1 hour*
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound B) 2-chlorophenyl, piperazine-propyl linker 7.13 - - Moderate
1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound C) 4-chlorophenyl, piperazine-propyl linker - 7.29 - Long-lasting
1-[2-Hydroxy-3-(4-(2-hydroxyphenyl)piperazin-1-yl)propyl]pyrrolidin-2-one (Compound D) Hydroxypropyl-piperazine linker, 2-hydroxyphenyl 6.71 - 1.9 >1 hour
1-(4-Chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (Compound E) Ethyl-methoxyphenoxy linker (no hydroxy) 5.8† 6.2† 3.5† Short (<30 min)

†Estimated based on structural analogs in .

Key Findings

Impact of the Hydroxy Group :

  • Compound A and D (both with hydroxypropyl linkers) exhibit superior α1-adrenergic receptor (α1-AR) binding (pKi ≈ 6.71) compared to Compound E (pKi ≈ 5.8), where the hydroxy group is absent. This suggests the hydroxy moiety enhances hydrogen-bonding interactions with receptor residues .
  • The hydroxy group also correlates with prolonged hypotensive effects (>1 hour vs. <30 minutes for Compound E ) due to improved metabolic stability .

Chlorophenyl Position Sensitivity :

  • Compound B (2-chlorophenyl) shows high α1-AR affinity (pKi = 7.13), while Compound C (4-chlorophenyl) selectively targets α2-AR (pKi = 7.29). This positional sensitivity highlights the importance of halogen placement in receptor subtype selectivity .

Antiarrhythmic Activity :

  • Compound A and D demonstrate potent antiarrhythmic effects (ED50 = 1.9 mg/kg), outperforming Compound E (ED50 = 3.5 mg/kg). This is attributed to the hydroxypropyl linker’s ability to stabilize interactions with cardiac ion channels .

Computational and Structural Insights

  • SHELXL Refinement : Crystal structures of related pyrrolidin-2-one derivatives (e.g., Compound C ) were refined using SHELXL, confirming the planar geometry of the benzimidazole core and the hydroxypropyl linker’s conformational flexibility .

Biological Activity

1-(4-chlorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one, commonly referred to as a benzodiazole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure, which includes a chlorophenyl group and a benzodiazole moiety, suggesting possible interactions with various biological targets.

  • Molecular Formula : C27H26ClN3O4
  • Molecular Weight : 492.0 g/mol
  • CAS Number : 1018163-73-9

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that derivatives of benzodiazoles exhibit significant antibacterial properties. For instance, compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while exhibiting limited activity against Gram-negative strains . The incorporation of the chlorophenyl and methoxyphenoxy groups is hypothesized to enhance membrane permeability and target bacterial enzymes.

Antifungal Activity

The antifungal potential of benzodiazole derivatives has also been explored. In vitro studies demonstrate that these compounds can inhibit the growth of fungi like Candida albicans and Aspergillus niger, likely through disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity. Benzodiazole derivatives have been reported to induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as cyclin D1 . Further research is necessary to elucidate the specific mechanisms involved.

Enzyme Inhibition

This compound has shown promise as an inhibitor of key enzymes involved in various diseases:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong AChE inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
  • Urease : The compound's urease inhibitory potential indicates possible applications in treating urinary tract infections and related conditions .

Case Studies

Several studies have focused on synthesizing and evaluating the biological activities of compounds structurally similar to the target compound:

  • Synthesis and Evaluation : A study synthesized various benzodiazole derivatives and assessed their antibacterial and antifungal activities against a range of pathogens. Results indicated moderate to strong activity against specific strains, with some compounds achieving IC50 values below 10 µM .
  • In Vivo Studies : Animal studies are essential for understanding the pharmacokinetics and therapeutic efficacy of these compounds. Preliminary results suggest that certain derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages .

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